![molecular formula C18H26N2O B2535557 3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol CAS No. 537702-05-9](/img/structure/B2535557.png)

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

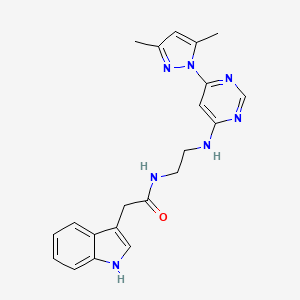

“3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol” is a chemical compound with the molecular formula C18H26N2O . It has a molecular weight of 286.412 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O/c1-14(2)20-16-10-6-7-11-17(16)19-18(20)12-9-13-21/h6-7,10-11,14,21H,1-2,8-9,12-13H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Catalytic Applications

Benzimidazole derivatives have been utilized as ligands in catalysis. For instance, Aydemir et al. (2014) detailed the synthesis of ionic compounds incorporating benzimidazole derivatives for use in transfer hydrogenation reactions. They demonstrated that these compounds serve as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions up to 99% (Aydemir et al., 2014).

Anticancer and Antifungal Activities

Several studies have focused on the synthesis of benzimidazole-based compounds for their potential anticancer and antifungal properties. For example, El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds, demonstrating significant in vitro antiproliferative activity against human cancer cell lines (El Bourakadi et al., 2020). Additionally, Zambrano-Huerta et al. (2019) developed 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds, showing high activity against Candida spp. strains (Zambrano-Huerta et al., 2019).

Inhibitory Activity

Boggu et al. (2019) discovered benzimidazole analogs acting as novel interleukin-5 inhibitors, highlighting their significant inhibitory activity and potential application in inflammatory diseases (Boggu et al., 2019).

Crystal Engineering

The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, demonstrating its utility in constructing crystal lattices through hydrogen bonding and stacking interactions (Matthews et al., 2003).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel benzimidazole derivatives with potential applications in various fields. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, exploring their structure through spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).

Mechanism of Action

Target of Action

The targets of benzimidazoles can vary widely depending on the specific compound and its functional groups. Some benzimidazoles target enzymes or proteins involved in cellular division, making them effective antiparasitic and anticancer agents .

Mode of Action

Benzimidazoles often act by binding to their target proteins and inhibiting their function. For example, some antiparasitic benzimidazoles inhibit the function of tubulin, a protein necessary for cellular division .

Biochemical Pathways

The biochemical pathways affected by benzimidazoles depend on their specific targets. Inhibiting enzymes or proteins can disrupt the biochemical pathways in which they are involved, leading to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary depending on the specific compound. Some are well-absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized .

Result of Action

The result of benzimidazoles’ action can be cell death, making them effective against various types of parasites and cancer cells. They can also cause other cellular effects depending on their specific targets .

Action Environment

The action of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .

properties

IUPAC Name |

3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c21-14-6-11-18-19-16-9-4-5-10-17(16)20(18)13-12-15-7-2-1-3-8-15/h4-5,9-10,15,21H,1-3,6-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIAWRLZUICEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)